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molecular formula C9H8BrNO3 B8594505 4-((Bromoacetyl)amino)benzoic Acid

4-((Bromoacetyl)amino)benzoic Acid

Cat. No. B8594505
M. Wt: 258.07 g/mol
InChI Key: CQPMUWDAWGKWSM-UHFFFAOYSA-N
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Patent
US05741926

Procedure details

A solution of 4-aminobenzoic acid (5.0 g, 0.036 mol) in anhydrous DMF (30 mL) and anhydrous dioxane (30 mL) was cooled to 0° C. in a 250 mL 3-necked flask which was fitted with a constant additional funnel. Bromoacetyl bromide (7.36 g, 3.2 mL, 100 mol %) was added dropwise, keeping the internal temperature between 0° C. and 2° C. After the addition was completed (~30 min), the reaction mixture was stirred overnight at rt. Water (100 mL) was added, and then the light crystalline compound which precipitated was filtered, washed with 5% HBr, washed several times with water (200 mL), and then dried in a vacuum oven for 20 h at 40°-45° C., affording 9.3 g (99%) of the title compound: mp 245°-246.7° C.; 1H NMR (DMSO-d6) δ10.6 (s, 1H, NH), 7.91 (d, 2H, J=8.8), 7.69 (d, 2H, J=8.4), 4.10 (s, 2H); 13C NMR (DMSO-d6) δ168.88, 165.38, 142.62, 130.53, 125.78, 118.62, 30.30; MS (EI, m/z) 257 (M+), 258.9 (M+ 2+). HRMS (EI) calcd for C9H8NO3Br 256.9686, found 256.9677. Anal. Calcd. for C9H8NO3Br: C, 41.88; H, 3.12; N, 5.43. Found: C, 41.97; H, 3.19; N, 5.42.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Yield
99%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1.[Br:11][CH2:12][C:13](Br)=[O:14].O>CN(C=O)C.O1CCOCC1>[Br:11][CH2:12][C:13]([NH:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1)=[O:14]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC1=CC=C(C(=O)O)C=C1
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
3.2 mL
Type
reactant
Smiles
BrCC(=O)Br
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred overnight at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was fitted with a constant additional funnel
CUSTOM
Type
CUSTOM
Details
the internal temperature between 0° C. and 2° C
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
(~30 min)
CUSTOM
Type
CUSTOM
Details
the light crystalline compound which precipitated
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with 5% HBr
WASH
Type
WASH
Details
washed several times with water (200 mL)
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven for 20 h at 40°-45° C.
Duration
20 h

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrCC(=O)NC1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 9.3 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 100.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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